11-(4-Butoxyphenyl)-4-[(4-chlorophenyl)methyl]-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-5-one 11-(4-Butoxyphenyl)-4-[(4-chlorophenyl)methyl]-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-5-one
Brand Name: Vulcanchem
CAS No.: 1326928-20-4
VCID: VC5253309
InChI: InChI=1S/C24H28ClN5O2/c1-2-3-14-32-20-10-6-18(7-11-20)21-15-22-23-27-30(16-17-4-8-19(25)9-5-17)24(31)28(23)12-13-29(22)26-21/h4-13,21-23,26-27H,2-3,14-16H2,1H3
SMILES: CCCCOC1=CC=C(C=C1)C2CC3C4NN(C(=O)N4C=CN3N2)CC5=CC=C(C=C5)Cl
Molecular Formula: C24H22ClN5O2
Molecular Weight: 447.92

11-(4-Butoxyphenyl)-4-[(4-chlorophenyl)methyl]-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-5-one

CAS No.: 1326928-20-4

Cat. No.: VC5253309

Molecular Formula: C24H22ClN5O2

Molecular Weight: 447.92

* For research use only. Not for human or veterinary use.

11-(4-Butoxyphenyl)-4-[(4-chlorophenyl)methyl]-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-5-one - 1326928-20-4

Specification

CAS No. 1326928-20-4
Molecular Formula C24H22ClN5O2
Molecular Weight 447.92
IUPAC Name 11-(4-butoxyphenyl)-4-[(4-chlorophenyl)methyl]-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodec-7-en-5-one
Standard InChI InChI=1S/C24H28ClN5O2/c1-2-3-14-32-20-10-6-18(7-11-20)21-15-22-23-27-30(16-17-4-8-19(25)9-5-17)24(31)28(23)12-13-29(22)26-21/h4-13,21-23,26-27H,2-3,14-16H2,1H3
Standard InChI Key KDBMJLOWHSDHCN-UHFFFAOYSA-N
SMILES CCCCOC1=CC=C(C=C1)C2CC3C4NN(C(=O)N4C=CN3N2)CC5=CC=C(C=C5)Cl

Introduction

The compound 11-(4-Butoxyphenyl)-4-[(4-chlorophenyl)methyl]-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-5-one is a complex heterocyclic molecule with potential applications in medicinal chemistry and materials science. Its unique structural features and molecular properties make it a compound of interest for further research in pharmacological and synthetic domains.

Structural Characteristics

The structure of this compound is defined by its tricyclic framework with five nitrogen atoms (pentaaza) and multiple conjugated double bonds. These features suggest potential stability due to resonance effects and possible interactions with biological macromolecules.

The presence of:

  • A butoxyphenyl substituent introduces lipophilic properties.

  • A chlorophenylmethyl group may contribute to electronic effects and binding affinity in biological systems.

Research Gaps

No detailed studies on the synthesis, bioactivity, or physicochemical properties of this compound were identified in the available literature. Future research could focus on:

  • Synthesizing derivatives to explore structure-activity relationships.

  • Evaluating pharmacokinetic and pharmacodynamic profiles.

  • Investigating stability under various environmental conditions.

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